molecular formula C15H14S B073419 2,4,8-Trimethyldibenzothiophene CAS No. 1210-52-2

2,4,8-Trimethyldibenzothiophene

Cat. No.: B073419
CAS No.: 1210-52-2
M. Wt: 226.3 g/mol
InChI Key: FEQHEOIAYXXUHR-UHFFFAOYSA-N
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Description

2,4,8-Trimethyldibenzothiophene is an organic compound with the molecular formula C15H14S. It belongs to the class of dibenzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of three methyl groups attached to the dibenzothiophene core at positions 2, 4, and 8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4,8-Trimethyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Scientific Research Applications

2,4,8-Trimethyldibenzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,8-Trimethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the dibenzothiophene ring is the primary site of reactivity, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the presence of oxidizing agents and specific reaction conditions .

Comparison with Similar Compounds

  • 2,4,6-Trimethyldibenzothiophene
  • 2,4,7-Trimethyldibenzothiophene
  • 4-Phenyldibenzothiophene
  • Benzo[b]naphtho[2,1-d]thiophene

Comparison: 2,4,8-Trimethyldibenzothiophene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other trimethyldibenzothiophenes, it may exhibit different reactivity patterns in oxidation and substitution reactions. The presence of methyl groups at positions 2, 4, and 8 can also affect its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

2,4,8-trimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-9-4-5-14-12(7-9)13-8-10(2)6-11(3)15(13)16-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQHEOIAYXXUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C=C(C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036999
Record name 2,4,8-Trimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70021-48-6, 1210-52-2
Record name Dibenzothiophene, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,8-Trimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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